molecular formula C10H10N2O B15235607 1-(6-Methyl-1H-indazol-3-YL)ethanone CAS No. 4498-75-3

1-(6-Methyl-1H-indazol-3-YL)ethanone

Cat. No.: B15235607
CAS No.: 4498-75-3
M. Wt: 174.20 g/mol
InChI Key: AJAAUPZGSUKKEA-UHFFFAOYSA-N
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Description

1-(6-Methyl-1H-indazol-3-yl)ethanone is an indazole derivative featuring a methyl group at the 6-position of the indazole ring and an acetyl group (-COCH₃) at the 3-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol (CAS 69271-42-7) . The compound is structurally related to 1-(1H-Indazol-3-yl)ethanone (CAS 4498-72-0, molecular weight 160.17 g/mol), which lacks the 6-methyl substituent . The methyl and acetyl groups influence electronic properties, solubility, and reactivity, making this compound a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No.

4498-75-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(6-methyl-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-12-10(8)7(2)13/h3-5H,1-2H3,(H,11,12)

InChI Key

AJAAUPZGSUKKEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-1H-indazol-3-YL)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-1H-indazol-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 1-(6-Methyl-1H-indazol-3-YL)acetic acid.

    Reduction: Formation of 1-(6-Methyl-1H-indazol-3-YL)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the indazole ring.

Scientific Research Applications

1-(6-Methyl-1H-indazol-3-YL)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1H-indazol-3-YL)ethanone is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(6-Methyl-1H-indazol-3-yl)ethanone with key analogs, highlighting structural differences and their implications:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference
1-(6-Methyl-1H-indazol-3-yl)ethanone 69271-42-7 C₁₀H₁₀N₂O 6-Me, 3-COCH₃ 174.2 Precursor for drug synthesis
1-(1H-Indazol-3-yl)ethanone 4498-72-0 C₉H₈N₂O 3-COCH₃ 160.17 Base structure for indazole studies
1-Methyl-1H-indazole-3-carboxylic acid 444731-72-0 C₉H₈N₂O₂ 1-Me, 3-COOH 192.17 Increased acidity, solubility
1-(6-Nitro-1H-indazol-1-yl)ethanone N/A C₉H₇N₃O₃ 6-NO₂, 1-Me, 3-COCH₃ 229.18 Electron-withdrawing nitro group
1-(1-Methyl-1H-indazol-3-yl)ethanone 4002-83-9 C₁₀H₁₀N₂O 1-Me, 3-COCH₃ 174.2 Altered tautomerism vs. 6-Me isomer
1-[6-(Boronate ester)-1H-indazol-1-yl]ethanone 1256359-07-5 C₁₅H₁₈BN₂O₃ 6-Boronated, 1-Me, 3-COCH₃ 300.13 Suzuki coupling intermediate

Key Observations:

  • Functional Group Effects : Replacing the acetyl group with a carboxylic acid (CAS 444731-72-0) increases polarity and acidity, favoring aqueous solubility but reducing bioavailability .
  • Electronic Modifications : The nitro-substituted analog () exhibits strong electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions .

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